N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their broad-spectrum biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Scientific Research Applications
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Agricultural Chemistry: The compound has been studied for its herbicidal properties and has shown moderate activity against certain weed species.
Biological Research: The compound is used as a probe in biological studies to understand the mechanisms of various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. It interferes with the DNA replication process, leading to cell death. Additionally, the compound can disrupt the cell membrane integrity of bacteria, causing cell lysis .
Comparison with Similar Compounds
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide can be compared with other thiadiazole derivatives such as:
2-Hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits antibacterial and antifungal activities but differs in its chemical structure and specific biological targets.
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: This compound has shown herbicidal activity and is used in agricultural applications.
The uniqueness of this compound lies in its dual application in both medicinal and agricultural chemistry, making it a versatile compound for various scientific research purposes.
Properties
Molecular Formula |
C19H17N3O2S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C19H17N3O2S/c1-2-7-16-21-22-19(25-16)20-18(23)17-12-8-3-5-10-14(12)24-15-11-6-4-9-13(15)17/h3-6,8-11,17H,2,7H2,1H3,(H,20,22,23) |
InChI Key |
UULQKOZOWJTXOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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